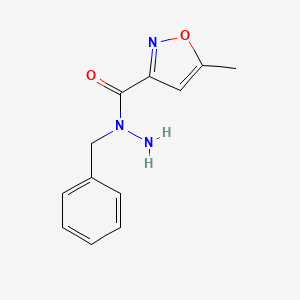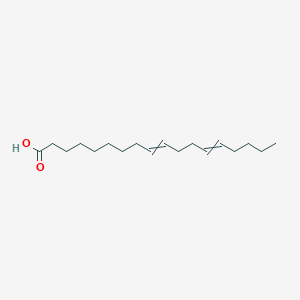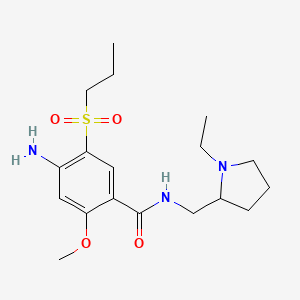
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide is a compound known for its affinity towards dopamine D2 receptors
Preparation Methods
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide involves several steps. One common method includes the reaction of 2-methoxy-4-amino-5-propylsulphonylbenzoic acid with (1-ethyl-2-pyrrolidinyl)methylamine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide has been extensively studied for its applications in various fields:
Chemistry: It is used as a ligand in the study of dopamine D2 receptors, aiding in the understanding of receptor-ligand interactions.
Biology: The compound is utilized in research involving neurotransmitter pathways and their role in neurological disorders.
Medicine: It has potential therapeutic applications in the treatment of schizophrenia and other psychiatric conditions due to its dopamine receptor affinity.
Mechanism of Action
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide involves its interaction with dopamine D2 receptors. By binding to these receptors, the compound modulates dopamine signaling pathways, which are crucial in regulating mood, cognition, and motor functions. This interaction helps alleviate symptoms of neurological disorders by restoring the balance of dopamine in the brain .
Comparison with Similar Compounds
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-amino-5-propylsulphonylbenzamide is unique due to its specific structural features and high affinity for dopamine D2 receptors. Similar compounds include:
Sulpiride: Another benzamide derivative with dopamine D2 receptor affinity, used in the treatment of schizophrenia.
Amisulpride: A selective dopamine D2 and D3 receptor antagonist, also used for treating schizophrenia and other psychiatric disorders.
These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities, which influence their therapeutic applications and side effect profiles.
Properties
CAS No. |
71675-94-0 |
|---|---|
Molecular Formula |
C18H29N3O4S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-propylsulfonylbenzamide |
InChI |
InChI=1S/C18H29N3O4S/c1-4-9-26(23,24)17-10-14(16(25-3)11-15(17)19)18(22)20-12-13-7-6-8-21(13)5-2/h10-11,13H,4-9,12,19H2,1-3H3,(H,20,22) |
InChI Key |
OHXAATSCRKQXOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


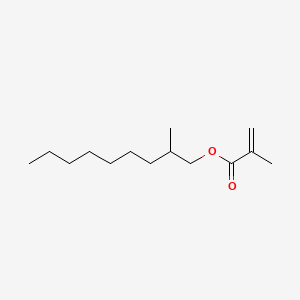
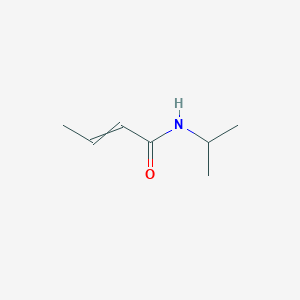

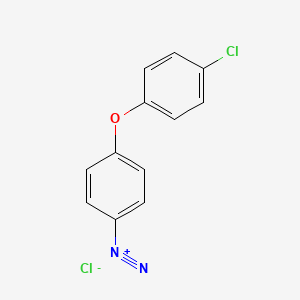
![1,2,5,6,7,8-Hexahydro-4H-3,7-methanoazonino[5,4-b]indol-4-one](/img/structure/B14459671.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)

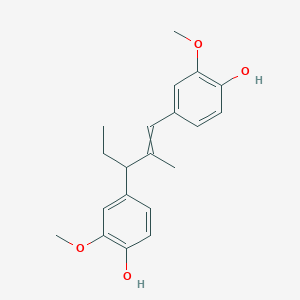
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-](/img/structure/B14459705.png)
